molecular formula C9H15F3N2O B13071065 Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B13071065
M. Wt: 224.22 g/mol
InChI Key: LGJUIJNHRURUAE-FSDSQADBSA-N
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Description

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide is a synthetic compound characterized by its unique structural features It contains a piperidine ring substituted with dimethyl groups and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide typically involves the reaction of a piperidine derivative with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoroacetamide group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to enhance the compound’s binding affinity to certain receptors or enzymes. The piperidine ring structure contributes to the compound’s stability and bioavailability. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Rac-(2R*,3R*)-S-Ethyl-4-Chloro-3-Hydroxy-2-Phenylbuthanethioate
  • Rac-(2R*,3R*)-S-Ethyl-2-Phenyl-3-(tosyloxy)buthanethioate

Uniqueness

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide moiety, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H15F3N2O/c1-5-3-4-13-6(2)7(5)14-8(15)9(10,11)12/h5-7,13H,3-4H2,1-2H3,(H,14,15)/t5-,6-,7-/m1/s1

InChI Key

LGJUIJNHRURUAE-FSDSQADBSA-N

Isomeric SMILES

C[C@@H]1CCN[C@@H]([C@@H]1NC(=O)C(F)(F)F)C

Canonical SMILES

CC1CCNC(C1NC(=O)C(F)(F)F)C

Origin of Product

United States

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